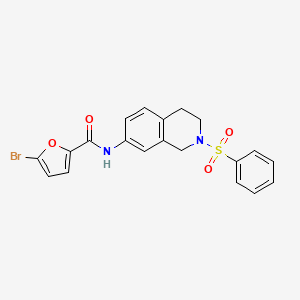

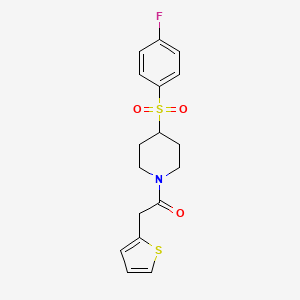

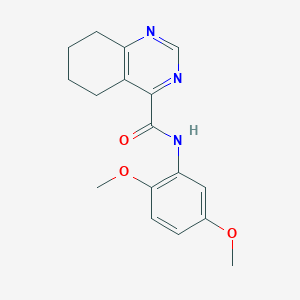

5-bromo-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-bromo-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a chemically synthesized molecule that appears to be designed for biological activity, given its complex structure that includes a furan ring, a bromine atom, a phenylsulfonyl group, and a tetrahydroisoquinoline moiety. The presence of these functional groups suggests potential for interactions with biological targets, possibly as a pharmaceutical agent.

Synthesis Analysis

The synthesis of related furan carboxamide compounds has been demonstrated in the literature. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline with triethylamine, yielding high product yields . This method could potentially

Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been involved in research on the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. This synthesis involves the transformation of a carboxylic acid group into cyclic aminomethyl groups, indicating its role in creating pharmacologically interesting structures (Kandinska, Kozekov, & Palamareva, 2006).

- It has also been used in the synthesis of inhibitors for phenylethanolamine N-methyltransferase (PNMT). This involves the creation of various 1,2,3,4-tetrahydroisoquinolines with sulfur substituents, indicating its use in developing potential therapeutic agents (Blank, Krog, Weiner, & Pendleton, 1980).

Applications in Biochemical Research

- The compound has been part of studies exploring the one-step synthesis of 5-acylisothiazoles from furans. This research focuses on the transformation of deactivated furans with electron-withdrawing groups, which include compounds like the one , into 5-acylisothiazoles, highlighting its utility in advanced organic synthesis (Guillard, Lamazzi, Meth–Cohn, Rees, White, & Williams, 2001).

Role in Pharmaceutical Development

- Research has been conducted on novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, where similar compounds have been synthesized and tested for their DNA affinities and in vitro activities against protozoal infections. This demonstrates its relevance in the development of new therapeutic agents (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Exploration in Organic Chemistry

- The compound has been part of the synthesis of bromophenols and brominated tetrahydroisoquinolines, showcasing its utility in producing complex organic molecules with potential biological activities (Ma, Zhao, Wang, Li, Yang, Shi, Fan, & He, 2007).

properties

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-5-bromofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN2O4S/c21-19-9-8-18(27-19)20(24)22-16-7-6-14-10-11-23(13-15(14)12-16)28(25,26)17-4-2-1-3-5-17/h1-9,12H,10-11,13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPFDLGTJOPPMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2541007.png)

![Ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2541015.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2541016.png)